Quadrone

Vue d'ensemble

Description

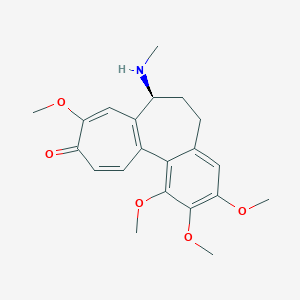

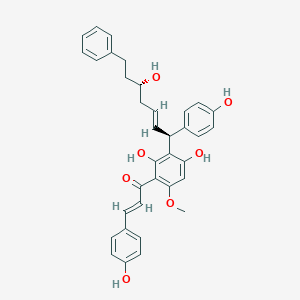

Quadrone is a sesquiterpene lactone characterized by its unique tetracyclic ring system. It has garnered interest due to its antitumor properties and its challenging molecular structure, which has stimulated numerous synthetic studies aimed at understanding its formation and biological activities.

Synthesis Analysis

The formal total synthesis of Quadrone has been achieved through various methods, including electroreductive cyclization reactions. This process involved creating two of the four rings electrochemically and a third via a novel oxidative decarboxylation and cyclization onto a remote nitrile functional group (Sowell, Wolin, & Little, 1990). Another approach involved microbial reductions, showcasing the ability of microorganisms to selectively modify Quadrone's structure, specifically targeting the 4-ketone functional group to produce stereoisomeric quadrone alcohols (Beale, Hewitt, & Rosazza, 1984).

Molecular Structure Analysis

Detailed studies have been conducted to understand Quadrone's molecular structure. A concise and highly stereoselective synthesis provided insights into its complex architecture, revealing an efficient strategy for constructing the quadrone skeleton via acid-promoted rearrangements (Smith, Konopelski, Wexler, & Sprengeler, 1991).

Chemical Reactions and Properties

Research into Quadrone's chemical reactions has unveiled its ability to undergo specific transformations. The stereochemical analysis and the determination of absolute configurations using techniques like circular dichroism and vibrational circular dichroism have significantly contributed to understanding its chemical behavior (Stephens, McCann, Devlin, & Smith, 2006).

Applications De Recherche Scientifique

1. Total Synthesis of Natural Quadrone

- Application Summary : Quadrone is a metabolite isolated from Aspergillus terreus. It has interesting cytotoxic properties and challenging structural features, which have elicited extensive synthetic activity . The total synthesis of natural quadrone has been accomplished starting from the ammonium salt of (-)-10-camphorsulfonic acid .

- Methods of Application : The synthesis of quadrone involves several steps, including the reduction of (-)-a-campholenic acid with lithium aluminum hydride in ether, methylation of the resulting alcohol with dimethyl sulfate, and irradiation of the solution in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine .

- Results or Outcomes : The synthesis provided direct evidence for the absolute configuration of natural (-)-quadrone .

2. Autonomous Drone Delivery Systems

- Application Summary : Drones, especially unmanned aerial vehicles like Quadcopters, emerge as a promising solution in the realm of logistics . They are employed for various purposes including surveillance, data gathering, and localized deliveries .

- Methods of Application : The integration of delivery drones into the last-mile shipping industry holds the promise of expedited deliveries, decreased labor expenses, and advantages for drone manufacturers .

- Results or Outcomes : The surge in online shopping has intensified the need for efficient delivery mechanisms, thus driving the adoption of drone technology .

3. Design, Development, and Prototyping of Autonomous Drones

- Application Summary : Drones, initially developed for military purposes, have found application across various industries due to their versatility, portability, lightweight, and affordability compared to conventional aircraft . They play pivotal roles in fields such as mapping, photography, agriculture, and mining .

- Methods of Application : The design, development, and prototyping of an autonomous drone capable of flying automatically is a significant endeavor . This involves exploring novel drone designs and functionalities for activities like racing, aerial photography, and recreational flying .

- Results or Outcomes : The aim of this endeavor is to develop a unique drone prototype with distinctive features, tailored for commercialization in diverse markets .

4. Antitumor Properties of Quadrone

- Application Summary : Quadrone, a fungal metabolite from Aspergillus terreus, has motivated intense research efforts due to its outstanding antitumor property .

- Methods of Application : The novel tetracyclic ring sesquiterpene system of Quadrone has led to the establishment of plenty of methods for its synthesis .

- Results or Outcomes : The antitumor properties of Quadrone have led to extensive synthetic activity and a large number of elegant total syntheses have been achieved .

5. Quadrane Sesquiterpenes: Natural Sources, Biology, and Syntheses

- Application Summary : Quadrane sesquiterpenes, discovered with the isolation of (–)-quadrone in 1978, are biologically active naturally occurring sesquiterpenes featuring a distinctive set of bi- to tetracyclic ring systems . They have shown highly potent biological activities against several panels of tumor cell lines .

- Methods of Application : The available data for this family of natural products, including isolation data, biosynthetic considerations, a comprehensive compilation of the reported biological activities, and an exhaustive survey of the synthetic work in this area so far, are critically analyzed .

- Results or Outcomes : The synthesis of quadrone has progressed significantly over the past three decades, with seventeen synthetic routes identified and their pros and cons discussed .

6. Progress in Total Synthesis of Natural Product Quadrone

- Application Summary : Quadrone’s total synthesis has progressed significantly over the past three decades . This progress is due to its challenging structure and highly potent biological activity which has attracted considerable attention .

- Methods of Application : The total synthesis of quadrone involves several steps, including the reduction of (-)-a-campholenic acid with lithium aluminum hydride in ether, methylation of the resulting alcohol with dimethyl sulfate, and irradiation of the solution in the presence of oxygen, acetic anhydride, pyridine, and 4-dimethylaminopyridine .

- Results or Outcomes : The total synthesis of the naturally occurring (-)-quadrone has been accomplished, providing direct evidence for its absolute configuration .

Safety And Hazards

Safety data for Quadrone suggests that dust formation should be avoided and contact with skin and eyes should be prevented . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIDMUQZCCGABN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 197204 | |

CAS RN |

66550-08-1, 87480-01-1 | |

| Record name | (3aS,5aR,6R,8aR,8bR)-Octahydro-10,10-dimethyl-6,8b-ethano-8bH-cyclopenta[de]-2-benzopyran-1,4-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66550-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quadrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284437 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)

![2,4-Imidazolidinedione, 5-[(3-hydroxyphenyl)methylene]-](/img/structure/B16292.png)

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)